molecular formula C22H22N2O5 B11007802 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11007802
M. Wt: 394.4 g/mol
InChI Key: IGBVQASYUKFWCS-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 3,4,5-trimethoxybenzaldehyde, and isoquinoline derivatives. Key steps may include:

    Condensation Reaction: Combining cyclopropylamine with 3,4,5-trimethoxybenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with an isoquinoline derivative under acidic or basic conditions.

    Oxidation: The resulting compound is oxidized to introduce the oxo group.

    Amidation: Finally, the carboxylic acid group is introduced through amidation with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or neurological disorders.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Phenyl Derivatives: Compounds containing the 3,4,5-trimethoxyphenyl group.

Uniqueness

2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-27-18-10-13(11-19(28-2)20(18)29-3)23-21(25)17-12-24(14-8-9-14)22(26)16-7-5-4-6-15(16)17/h4-7,10-12,14H,8-9H2,1-3H3,(H,23,25)

InChI Key

IGBVQASYUKFWCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4

Origin of Product

United States

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